B1575885 SI Moricin

SI Moricin

Cat. No.: B1575885
Attention: For research use only. Not for human or veterinary use.
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Description

SI Moricin is a synthetic, cationic alpha-helical peptide provided for scientific investigation. This peptide belongs to the moricin family, a class of antimicrobial peptides (AMPs) initially isolated from insects like the silkworm, Bombyx mori , where they play a crucial role in innate immunity . The canonical structure of moricin is characterized by a long alpha-helix spanning nearly the entire length of the 42-amino-acid sequence, featuring an amphipathic N-terminal segment and a hydrophobic C-terminal segment . This structural arrangement is fundamental to its mechanism of action, which is believed to involve disrupting microbial cytoplasmic membranes, increasing permeability, and ultimately leading to bacterial cell death . Beyond its established antibacterial properties, recent research highlights the significant research value of moricin peptides in oncology. In vitro studies on triple-negative breast cancer cells (MDA-MB-231) have demonstrated that moricin can inhibit cell viability by inducing caspase-dependent apoptosis . The proposed mechanism involves the generation of reactive oxygen species (ROS), downregulation of key survival proteins such as Notch-1, NF-ƙB, and Bcl-2, and concurrent upregulation of pro-apoptotic proteins including p53, Bax, caspase-3, and caspase-9 . This positions SI Moricin as a compelling candidate for exploring novel anticancer pathways and therapeutic strategies. Researchers can utilize this reagent to delve into its full mechanism of action, its selectivity for microbial and cancer cell membranes, and its potential applications in combating antibiotic-resistant bacteria and aggressive cancer types. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

GKIPVKAIKKAGAAIGKGLRAINIASTAHDVYSFFKPKHKKK

Origin of Product

United States

Genetic Architecture and Biosynthetic Pathways of Moricin

Genomic Organization and Identification of Moricin (B1577365) Gene Families and Paralogs in Bombyx mori and other Lepidoptera

The Bombyx mori genome harbors a notable number of moricin-coding genes, reflecting its importance in the silkworm's immune system. These genes are organized into a multigene family. rsc.orgrsc.orgsemanticscholar.orgnih.gov Moricin-like peptides have also been identified in other lepidopteran species, including Manduca sexta, Spodoptera litura, Galleria mellonella, and Helicoverpa armigera, suggesting a conserved role within this insect order. nih.govfrontiersin.orgnih.gov The presence of multiple moricin genes within a single species, such as B. mori, indicates gene duplication events have contributed to the expansion of this gene family during evolution. semanticscholar.orgnih.govnih.gov

Analysis of Moricin Gene Subtypes (e.g., Bmmor, moricin-like A, moricin-like B)

In Bombyx mori, the moricin gene family is comprised of 12 genes, which are categorized into three subtypes: Bmmor, moricin-like A, and moricin-like B. rsc.orgnih.govsemanticscholar.orgnih.govresearchgate.net The distribution of genes among these subtypes in B. mori is as follows:

Moricin SubtypeNumber of Genes
Bmmor1
Moricin-like A3
Moricin-like B8

These subtypes exhibit variations, particularly in their amino acid sequences, with the similarity of mature proteins being relatively low among them. semanticscholar.org Studies have indicated functional divergence among these subtypes, with Bmmor showing potent antibacterial activity against a broad spectrum of bacteria, while moricin-like B subtypes may exhibit little to no activity against certain tested bacteria. rsc.orgsemanticscholar.orgnih.gov

Evolutionary Conservation and Divergence of Moricin Sequences Across Species

Moricin peptides appear to be specific to Lepidopteran insects. rsc.orgfrontiersin.orgnih.govresearchgate.net Phylogenetic analysis of moricin-like peptides across different lepidopteran species suggests they originated from a common ancestral gene and have since undergone extensive diversification through gene duplication events within species. nih.govnih.govnih.gov While there is evidence of evolutionary conservation within the moricin family across Lepidoptera, there is also considerable sequence divergence, particularly between the different subtypes. semanticscholar.orgnih.govnih.gov This divergence may contribute to the observed differences in antimicrobial spectra and activity among moricins from different species and between subtypes within the same species. rsc.orgnih.gov

Transcriptional Regulation of Moricin Expression in Response to Immune Challenges

The expression of moricin genes is significantly upregulated in response to microbial infection, highlighting its inducible nature as part of the insect's innate immune response. nih.govnih.govplos.orgportlandpress.commdpi.comuniprot.orgasm.org This transcriptional regulation is a critical step in the rapid and transient production of AMPs following immune challenges. rsc.org

Identification and Characterization of Regulatory Motifs (e.g., NF-κB binding sites, NF-IL-6 binding sites)

The upstream regulatory regions of moricin genes contain specific cis-regulatory elements that are crucial for their inducible expression. nih.govportlandpress.comnih.govnih.gov Among these, binding sites for transcription factors such as NF-κB (also referred to as κB sites or Rel binding sites) and NF-IL-6 (also known as C/EBP or GATA elements) have been identified and characterized. nih.govportlandpress.comnih.govnih.govnih.govresearchgate.net These motifs serve as docking sites for immune-inducible nuclear proteins that activate moricin gene transcription upon recognition of microbial components. nih.govportlandpress.comnih.gov Studies in B. mori and M. sexta have demonstrated the importance of NF-κB and GATA-1 binding sites in the activation of the moricin promoter. nih.govresearchgate.net

Signaling Pathways Modulating Moricin Gene Induction (e.g., Toll, IMD pathways, JAK-STAT pathway)

Insects primarily rely on the Toll and Immune Deficiency (IMD) signaling pathways to regulate the expression of AMPs in response to microbial infections. rsc.orgrsc.orgmdpi.comnih.gov The Toll pathway is typically activated by Gram-positive bacteria and fungi, while the IMD pathway is primarily involved in the response to Gram-negative bacteria. rsc.orgfrontiersin.org Both pathways converge on NF-κB transcription factors, which then translocate to the nucleus and activate the transcription of target genes, including moricin. mdpi.comnih.gov

Research in Bombyx mori and other Lepidoptera has shown that moricin gene expression can be modulated by both the Toll and IMD pathways. rsc.orgrsc.orgnih.govplos.orgmdpi.com For instance, moricin expression in B. mori is induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, which is typically associated with the IMD pathway. nih.govportlandpress.comnih.gov However, studies also suggest involvement of the Toll pathway in moricin induction in B. mori and M. sexta. plos.orgmdpi.com The regulation of moricin expression by NF-κB factors in B. mori appears complex, with different Rel proteins (BmRelA, BmRelB, and BmRelish1) showing varying degrees of influence on moricin gene expression. nih.govresearchgate.net While the Toll and IMD pathways are the primary regulators, the potential involvement of other pathways, such as the JAK-STAT pathway, in modulating moricin expression in Lepidoptera is also an area of ongoing research in insect immunity. mdpi.commdpi.com

Post-Translational Processing and Maturation of Moricin Peptide

Moricin is synthesized as a precursor protein that undergoes processing to yield the mature, active peptide. This typically involves the removal of a signal peptide. nih.govuniprot.org The mature moricin peptide is relatively small, consisting of approximately 42 amino acid residues. rsc.orgnih.govnih.govresearchgate.net Unlike some other AMPs, mature moricin does not appear to undergo extensive post-translational modifications such as glycosylation or disulfide bond formation for its activation. rsc.orgnih.gov The absence of complex post-translational modifications in the mature peptide simplifies its structure and has facilitated its chemical synthesis for research purposes. rsc.orgnih.gov The amphipathic alpha-helical structure of the mature peptide, with a positively charged N-terminus and a hydrophobic C-terminus, is crucial for its interaction with and disruption of bacterial membranes. rsc.orgnih.govnih.govbicnirrh.res.in

Cellular and Tissue-Specific Expression Patterns During Immune Responses

The expression of moricin genes in Bombyx mori is not constitutive but is specifically induced in certain tissues and cell types following an immune challenge, such as bacterial infection. This targeted expression ensures that the antimicrobial peptide is produced at the sites where it is most needed to combat the invading pathogens.

Detailed research findings indicate that moricin gene expression is primarily observed in the fat body, which is considered a central immune organ in insects, analogous to the liver in vertebrates. uniprot.orgfrontiersin.orguniprot.orgnih.gov The fat body is a major site for the synthesis and secretion of humoral immune factors, including AMPs, into the hemolymph. mdpi.comfrontiersin.org

In addition to the fat body, moricin expression has also been detected in hemocytes and Malpighian tubules, albeit typically to a lesser extent. uniprot.orgfrontiersin.orguniprot.orgnih.gov Hemocytes are the immune cells circulating in the hemolymph, involved in both cellular and humoral immunity. The Malpighian tubules are the main excretory organs in insects. The expression in these tissues suggests a broader involvement of Moricin in the immune response beyond just systemic defense.

The induction of moricin expression is a rapid process following bacterial infection. Studies have shown that a weak signal of moricin gene transcripts can appear as early as 1 hour after induction. uniprot.orguniprot.orgnih.gov The expression levels typically reach their maximum around 8 hours post-infection and remain elevated for an extended period, lasting for at least 48 hours. uniprot.orguniprot.orgnih.gov This sustained high level of expression is crucial for effectively clearing the infection.

The regulation of moricin expression in these tissues is mediated by key insect immune signaling pathways, primarily the Toll and immune deficiency (IMD) pathways. rsc.orgmdpi.comnwafu.edu.cnresearchgate.netunimore.itfrontiersin.orgmdpi.comunimore.it These pathways are activated by the recognition of pathogen-associated molecular patterns (PAMPs), such as components of bacterial cell walls. Activation of these pathways triggers a signaling cascade that ultimately leads to the transcription of AMP genes, including moricin, in the responsive tissues. nwafu.edu.cnresearchgate.netunimore.it Specific components like lipopolysaccharide (LPS) from Escherichia coli have been shown to trigger moricin gene expression. nih.gov

Comparing the expression of different moricin variants, one study indicated that the moricin 2 gene was more strongly expressed than the moricin 1 gene after induction by E. coli. nih.gov

The tissue-specific expression patterns of Moricin during immune responses can be summarized as follows:

TissueMoricin Expression Level (Basal)Moricin Expression Level (Induced by Infection)Primary Role in Immunity Context
Fat BodyLow/UndetectableHighMajor synthesis and secretion site
HemocytesLowIncreased (to a lesser extent than fat body)Circulating immune cells
Malpighian TubulesLowIncreased (to a lesser extent than fat body)Excretory organ, potential local defense
MidgutNot observedNot observedGut immunity (different AMPs)
Silk GlandsNot observedNot observedSilk production

Note: Expression levels are relative and based on observed mRNA transcript or peptide levels in research studies under specific experimental conditions.

These findings highlight the precise and coordinated nature of the insect innate immune response, where the production of antimicrobial peptides like Moricin is localized to specific tissues and rapidly induced upon detection of pathogens.

Molecular and Biophysical Characterization of Moricin S Structure Function Relationships

Advanced Spectroscopic Elucidation of Moricin's Solution and Membrane-Bound Conformations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, have been instrumental in determining the structural characteristics of Moricin (B1577365) in various environments, shedding light on its mechanism of action. tmrjournals.compdbj.orgrcsb.orgresearchgate.netnih.govebi.ac.uklongdom.org

Solution NMR studies have revealed that Moricin adopts a predominantly alpha-helical structure. For instance, the solution structure of Bombyx mori moricin in methanol (B129727), determined by two-dimensional 1H-NMR spectroscopy, shows a long alpha-helix comprising eight turns that spans nearly the entire length of the peptide, with the exception of a few residues at the N- and C-termini. nih.govtmrjournals.comrcsb.org Similarly, studies on Manduca sexta moricin using two-dimensional 1H-1H -nuclear magnetic resonance spectroscopy also demonstrated a tertiary structure composed of an eight-turn alpha-helix covering almost the entire peptide. pdbj.orgresearchgate.netnih.gov

Circular Dichroism spectroscopy is frequently used to assess the secondary structure content of peptides and their conformational changes upon interacting with different microenvironments, such as membrane mimics. CD spectra of Moricin in hydrophobic environments, like methanol or trifluoroethanol (TFE)-water mixtures, indicate a significant induction or increase in alpha-helical content compared to aqueous solutions where it may exist in a more disordered or random coil conformation. ebi.ac.uk This conformational transition is considered crucial for its interaction with bacterial membranes. ebi.ac.uk

Dynamics of Alpha-Helical Formation in Different Microenvironments

The formation of the alpha-helical structure in Moricin is highly dependent on its surrounding environment. In aqueous solutions, Moricin typically exists in a less structured state, often described as a random coil. ebi.ac.uk However, upon exposure to hydrophobic environments or in the presence of membrane-mimicking substances like methanol, TFE, or SDS micelles, the peptide undergoes a conformational change, folding into a stable alpha-helix. ebi.ac.uk

This dynamic transition to an alpha-helical conformation is a critical step in Moricin's interaction with bacterial membranes. The helical structure facilitates the insertion and interaction with the lipid bilayer, which is essential for its membrane-permeabilizing activity. ebi.ac.uk The extent of helicity can increase significantly with increasing concentrations of membrane-mimicking agents, reaching a maximal alpha-helical structure in environments like 100% methanol or TFE. ebi.ac.uk This suggests that the hydrophobic nature of the membrane interface plays a key role in stabilizing the alpha-helical conformation necessary for biological activity.

Conformational Flexibility and Stability Studies

While Moricin adopts a defined alpha-helical structure in membrane-like environments, studies, including computational ones, suggest that it can also exhibit conformational flexibility. Molecular dynamics simulations have indicated that Moricin can show large fluctuations, suggesting a degree of flexibility in its structure. nih.gov This flexibility might be important for its interaction with dynamic biological membranes and its ability to form pores or disrupt the lipid bilayer.

The stability of the alpha-helical conformation is influenced by the environment and the peptide's amino acid sequence. The formation of intramolecular hydrogen bonds within the peptide backbone stabilizes the alpha-helix. While beta-sheet rich antimicrobial peptides often rely on disulfide bonds for structural stability in solution, alpha-helical peptides like Moricin undergo significant conformational changes upon membrane interaction to achieve their active structure. The inherent stability of the induced alpha-helix in the membrane environment is crucial for sustaining the interaction and exerting its antimicrobial effects.

Amphipathicity and Electrostatic Surface Analysis in Relation to Biological Activity

A defining characteristic of Moricin, crucial for its biological activity, is its amphipathicity. wikipedia.orgnovoprolabs.comnih.govebi.ac.uk This property refers to the peptide having spatially separated hydrophobic and hydrophilic regions. In the context of its alpha-helical structure, this results in one face of the helix being predominantly hydrophobic and the opposite face being hydrophilic, often enriched with positively charged residues. tmrjournals.comnovoprolabs.comrcsb.org

Electrostatic surface analysis of Moricin's structure clearly illustrates this separation. The distribution of charged and hydrophobic amino acid residues along the alpha-helix creates an uneven surface potential. tmrjournals.comnovoprolabs.comrcsb.org This uneven distribution drives the initial interaction with negatively charged bacterial membranes through electrostatic attraction between the cationic residues on the peptide and the anionic lipids in the membrane bilayer. This initial electrostatic interaction is a critical step in the peptide's mechanism of action, facilitating its binding to the bacterial surface. The cationic nature of Moricin, with a calculated isoelectric point (pI) around 11.3-11.37, contributes significantly to this electrostatic interaction. nih.gov

Role of N-terminal and C-terminal Segments in Molecular Interactions

The amphipathic nature of Moricin is particularly pronounced in its N-terminal segment. Studies have identified the N-terminal portion, roughly corresponding to residues 5-22, as an amphipathic alpha-helix with a clear demarcation between its hydrophobic and hydrophilic faces. wikipedia.orgtmrjournals.comnovoprolabs.comrcsb.org This segment is considered primarily responsible for increasing the permeability of the bacterial membrane, a key mechanism by which Moricin exerts its killing effect. wikipedia.orgtmrjournals.comnovoprolabs.comnih.govrcsb.org

Influence of Amino Acid Residues on Structural Integrity and Activity

The distribution of hydrophobic and hydrophilic residues along the sequence dictates the amphipathicity of the alpha-helix. tmrjournals.comnovoprolabs.comrcsb.org The presence and arrangement of hydrophobic residues are necessary for the peptide to insert into and interact favorably with the hydrophobic core of the lipid bilayer. Conversely, the hydrophilic and charged residues on the opposite face of the helix interact with the polar head groups of the membrane lipids and the aqueous environment. tmrjournals.comnovoprolabs.comrcsb.org

Specific amino acid residues can have localized effects on the peptide's surface charge and interactions. For example, the presence of Asp30 in the C-terminal segment has been noted to create a negatively charged surface in that region, influencing the electrostatic landscape of the helix. tmrjournals.comnovoprolabs.comrcsb.org The precise sequence and the interplay between different amino acid side chains determine the peptide's ability to fold into an alpha-helix in the appropriate environment, its stability, its amphipathic character, and ultimately, its capacity to disrupt bacterial membranes.

Computational Modeling and Molecular Dynamics Simulations of Moricin Structure and Conformational Changes

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to complement experimental data and gain deeper insights into the structural behavior and interactions of peptides like Moricin at the molecular level. nih.gov These methods allow researchers to simulate the peptide's behavior in different environments, observe conformational changes over time, and analyze its interactions with membranes or other potential targets.

Molecular dynamics simulations can provide detailed information about the dynamics and flexibility of Moricin's structure, including the extent of fluctuations in different segments of the peptide. nih.gov Such simulations have indicated that Moricin can exhibit significant structural fluctuations, which may be related to its mechanism of action involving membrane disruption. nih.gov

Mechanistic Dissection of Moricin S Biological Activities at the Subcellular and Molecular Levels

Investigation of Membrane Interaction Mechanisms and Permeabilization Dynamics

Moricin's interaction with microbial membranes is a primary mode of action. As a cationic and amphipathic peptide, it is drawn to the negatively charged surface of bacterial membranes through electrostatic interactions. rsc.orgnih.govubc.ca

Lipid Bilayer Perturbation and Pore Formation Models

Upon interacting with the lipid bilayer, moricin's amphipathic nature allows it to insert into the membrane. nih.govbicnirrh.res.inmdpi.comubc.ca This insertion can lead to the perturbation and destabilization of the membrane structure. ubc.canih.gov Several models have been proposed to explain how AMPs like moricin (B1577365) permeabilize membranes, including the barrel-stave, carpet, and toroidal pore models. mdpi.comresearchgate.net

In the toroidal pore model, the peptides insert into the membrane and induce a positive curvature, causing the lipid headgroups to bend and form a pore lined by both peptides and lipid molecules. mdpi.comnih.gov The barrel-stave model involves peptides aggregating and inserting perpendicularly into the membrane to form a pore. mdpi.com The carpet model suggests that peptides accumulate on the membrane surface, disrupting the lipid organization and leading to membrane disintegration. mdpi.comresearchgate.netresearchgate.net Moricin's amphipathic alpha-helix is thought to be key in altering membrane permeability and forming channels or pores. rsc.orgwikipedia.orgnih.govbicnirrh.res.in The formation of voltage-dependent pores through the interaction of multiple amphipathic alpha-helices has also been reported. nih.gov Studies suggest that moricin may function through a micellar-aggregate or related model of translocation, disrupting lipid organization and leading to peptide translocation across the bilayer without necessarily forming long-lived pores. ubc.ca

Comparative Analysis of Membrane Disruption Against Different Cellular Envelopes

Moricin exhibits differential activity against various microorganisms, showing higher antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria and lower activity against yeasts. rsc.orgnih.govnih.gov This difference in activity is likely related to the structural variations in the cellular envelopes of these microorganisms. Gram-negative bacteria possess an outer membrane containing lipopolysaccharides (LPS), which are initially targeted by cationic AMPs through electrostatic interactions. nih.govubc.ca Gram-positive bacteria, on the other hand, have a thick peptidoglycan layer and lipoteichoic acids on their surface that interact with AMPs. nih.gov The ability of moricin to interact with and disrupt these different membrane compositions and structures contributes to its varying efficacy. frontiersin.orgnih.govfrontiersin.orgnpl.co.uk

Identification and Characterization of Intracellular Molecular Targets

Beyond membrane disruption, moricin can also exert its effects by targeting intracellular molecules and processes. mdpi.com

Direct Binding to Nucleic Acids (e.g., DNA gyrase inhibition)

Some studies suggest that moricin can interfere with nucleic acid synthesis. researchgate.netcusat.ac.in Specifically, computational studies have hypothesized that moricin, along with other peptides like Cecropin (B1577577), can bind to bacterial DNA gyrase, an essential enzyme involved in DNA replication and transcription, with high binding energy, thereby inhibiting its activity. longdom.orgresearchgate.net DNA gyrase is a key target for antibacterial agents as it catalyzes changes in DNA topology crucial for bacterial survival. longdom.orgembopress.orgmdpi.comnih.gov

Interference with Protein Synthesis and Enzyme Activity

AMPs can also interfere with protein synthesis by binding to bacterial ribosomes and hindering mRNA translation or inducing premature termination. mdpi.comresearchgate.netmdpi.com While direct evidence for moricin specifically inhibiting protein synthesis through ribosomal binding is not explicitly detailed in the provided search results, it is a known mechanism for other AMPs. Additionally, AMPs can interfere with enzyme activity. mdpi.comresearchgate.netlibretexts.org This can involve direct interaction with enzymes or disruption of metabolic pathways. mdpi.com

Modulation of Intracellular Signaling Pathways and Cellular Homeostasis in Host and Target Cells

Moricin's biological activities can also involve the modulation of intracellular signaling pathways, affecting cellular homeostasis in both target microorganisms and potentially host cells. In the context of its antimicrobial action, the membrane permeabilization and potential intracellular targeting by moricin can disrupt ion balance and energy metabolism, leading to cell death. rsc.orgmdpi.com

Furthermore, studies on the effects of moricin in host organisms, such as Bombyx mori, indicate its involvement in immune responses. Moricin gene expression is upregulated in response to bacterial infection, suggesting its role in the insect's innate immunity. nih.govuniprot.orgnih.govzoores.ac.cnbiorxiv.org While the precise signaling pathways modulated by moricin in host cells for immune regulation are still under investigation, the Toll, Imd, and JAK-STAT pathways are known to be involved in AMP production in insects. nih.gov

In the context of potential anti-cancer activity, moricin has been shown to induce reactive oxygen species (ROS) generation and trigger caspase-dependent apoptosis in human cancer cells. nih.govresearchgate.netresearchgate.netresearchgate.net This process involves the downregulation of anti-apoptotic proteins like Bcl2 and upregulation of pro-apoptotic proteins such as p53, Bax, caspase 3, and caspase 9. nih.govresearchgate.netresearchgate.net Moricin has also been observed to suppress the Notch signaling pathway in cancer cells, contributing to its anti-proliferative effects. nih.govresearchgate.netresearchgate.net These findings highlight moricin's ability to modulate intracellular signaling cascades that control cell survival and death.

Compound Information

Compound NamePubChem CID
Moricin24978517 researchgate.net
Morin5281670 nih.gov
Moricizine34633 nih.gov

Data Tables

Based on the search results, a potential data table could summarize the comparative membrane disruption activity of moricin against different bacterial types, if specific quantitative data (e.g., MIC values, membrane permeability assays) were consistently presented across different strains in the sources. Another table could detail the binding energies of moricin to different bacterial targets like DNA gyrase, as mentioned in one source. longdom.org

Table 1: Comparative Antibacterial Activity of Moricin

Microorganism TypeActivity LevelNotes
Gram-positive bacteriaHigher rsc.orgwikipedia.orgnih.govlongdom.org
Gram-negative bacteriaActive rsc.orgwikipedia.orgnih.gov
YeastsLess active nih.gov

Note: This table is a qualitative summary based on the provided text. Specific quantitative data (e.g., MIC values for different strains) was not consistently available across sources to create a detailed numerical comparison table.

Table 2: In Silico Molecular Docking of Moricin with S. aureus Target Proteins

Target ProteinBinding Energy (Kcal/mol)
DNA Gyrase-702.13 longdom.org
Glycerol (B35011) phosphate (B84403) lipoteichoic acid synthase-639.39 longdom.org
Dipeptide ABC transporter-PG110Data not explicitly provided for Moricin, but mentioned in comparison context longdom.org

Note: This table is based on in silico molecular docking results presented in one source. longdom.org These are computational predictions of binding affinity.

Induction of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Moricin exposure has been shown to induce a significant increase in the levels of intracellular Reactive Oxygen Species (ROS) in MDA-MB-231 cells nih.govtcdb.orgrcsb.org. This surge in ROS is a key mediator in Moricin's cytotoxic effects. Specifically, Moricin treatment leads to a dose-dependent rise in intracellular ROS levels nih.gov. For instance, concentrations of 6.25 µg/ml and 12.5 µg/ml of Moricin resulted in approximately 1.5 and twofold increases in intracellular ROS levels, respectively, in MDA-MB-231 cells nih.gov.

Mitochondria are identified as a primary source of this Moricin-induced ROS generation. Moricin exposure caused a significant increase in mitochondrial superoxide (B77818) anion nih.gov. This oxidative stress is further evidenced by a significant decrease in total intracellular glutathione (B108866) levels and a notable increase in lipid peroxidation, as indicated by TBARS assay results, both in a dose-dependent manner nih.gov. These findings suggest that Moricin disrupts the cellular redox balance, leading to oxidative damage within the cancer cells nih.gov.

Regulation of Apoptotic Pathways (e.g., Caspase-dependent mechanisms, p53, Bcl2, NFκB modulation)

Moricin actively regulates key proteins involved in apoptotic pathways, ultimately leading to caspase-dependent cell death in cancer cells nih.govtcdb.orgrcsb.org. Molecular studies have demonstrated that Moricin exposure in MDA-MB-231 cells results in the downregulation of anti-apoptotic proteins such as Bcl2 and NF-κB nih.govtcdb.orgrcsb.org. Concurrently, it upregulates the expression of pro-apoptotic proteins, including p53, Bax, caspase 3, and caspase 9 nih.govtcdb.orgrcsb.org.

The modulation of these proteins suggests that Moricin triggers apoptosis through a pathway that involves the activation of caspases nih.govtcdb.orgrcsb.org. Specifically, the upregulation of caspase 3 and caspase 9 points towards the involvement of both intrinsic (via caspase 9) and executioner (via caspase 3) apoptotic cascades nih.govtcdb.org. The observed upregulation of p53, a known tumor suppressor, further reinforces the activation of a cell death program nih.govtcdb.org. The downregulation of NF-κB, a transcription factor often associated with cell survival and proliferation, also contributes to the pro-apoptotic effects of Moricin nih.govtcdb.org. This intricate interplay between the modulation of Bcl2, NF-κB, p53, Bax, caspase 3, and caspase 9 highlights the multi-faceted approach of Moricin in inducing programmed cell death in cancer cells nih.govtcdb.orgrcsb.org.

Impact on Cell Proliferation and Migration in In Vitro Models

Beyond inducing apoptosis, Moricin has a significant inhibitory impact on the proliferation and migration of cancer cells in in vitro models nih.govtcdb.orgrcsb.org. Studies using MDA-MB-231 breast cancer cells have shown that Moricin treatment retards cell proliferation and migration rates nih.govtcdb.orgrcsb.org.

Quantitative analyses, such as BrdU incorporation assays, have demonstrated a significant decrease in the rate of cell proliferation following Moricin exposure nih.gov. For instance, at concentrations of 6.25 µg/ml and 12.5 µg/ml, Moricin caused approximately 60% and 70% lower cell proliferation, respectively nih.gov. Similarly, cell migration assays have shown a significant decline in migration rate after exposure to Moricin for 12 and 24 hours nih.govrcsb.org. A concentration of 12.5 µg/ml of Moricin showed relatively higher anti-migration effects after 24 hours nih.gov. These findings underscore Moricin's potential to suppress key processes necessary for tumor growth and metastasis in a laboratory setting nih.govtcdb.orgrcsb.org.

Cellular and Subcellular Localization Studies of Moricin within Biological Systems

Moricin is known to be a secreted peptide, playing a role in the innate immune response of insects by being released into the hemolymph upon microbial infection nih.govuniprot.org. In the context of its antimicrobial function, Moricin's target is primarily the bacterial cytoplasmic membrane, where its amphipathic alpha-helical structure facilitates membrane permeabilization and subsequent bacterial killing tmrjournals.comrcsb.orgnih.govrcsb.org.

While detailed studies on the precise subcellular localization of Moricin within target eukaryotic cells, such as cancer cells, are not extensively described in the provided information, its mechanism of action strongly suggests interaction with cellular membranes tmrjournals.comnih.gov. As a cationic peptide, Moricin is thought to interact electrostatically with the negatively charged components of cell membranes tcdb.orgrcsb.org. Databases like UniProt list Moricin-1 from Bombyx mori as being located in the extracellular region, consistent with its nature as a secreted antimicrobial peptide. Further research is needed to fully elucidate its translocation and distribution within eukaryotic cells upon entry or interaction.

Synthetic Biology and Bioengineering Approaches for Moricin and Its Analogs

Recombinant Expression Systems for Moricin (B1577365) Production and Purification (e.g., E. coli systems)

Escherichia coli (E. coli) remains a primary workhorse for the recombinant production of peptides and proteins due to its rapid growth, well-understood genetics, and the availability of a wide array of genetic tools. The production of moricin in E. coli has been successfully demonstrated, often employing fusion protein strategies to overcome the potential toxicity of the antimicrobial peptide to the host and to prevent its degradation by cellular proteases.

An artificial moricin gene can be chemically synthesized and cloned into various expression vectors. nih.gov To mitigate toxicity and aid in purification, moricin is typically expressed as a fusion protein. Common fusion partners include proteins that enhance solubility and allow for affinity purification. For instance, two different foreign gene expression systems in E. coli have been utilized to produce significant quantities of moricin for further study. nih.gov

The choice of expression vector and the subsequent cleavage strategy are critical for maximizing the yield and purity of recombinant moricin. Different vectors offer various promoters, fusion tags, and selection markers that can be optimized for moricin expression.

Expression vectors such as pXa1 and pMAL-c2 have been used for the efficient production of moricin as a fusion protein in E. coli. nih.gov The pMAL-c2 vector, for example, creates a fusion with maltose-binding protein (MBP), which can aid in proper folding and solubility, and allows for purification using amylose (B160209) resin.

Once the fusion protein is expressed and purified, the moricin peptide must be cleaved from its fusion partner. This can be achieved through chemical or enzymatic cleavage methods. The choice of cleavage agent depends on the specific cleavage site engineered between the fusion tag and the moricin sequence. For instance, chemical cleavage with cyanogen (B1215507) bromide or o-iodosobenzoic acid has been effectively used to release recombinant moricin from its fusion partner. nih.gov Formic acid represents another cost-effective chemical cleavage option, particularly advantageous as it does not require a folded conformation of the fusion protein for efficient cleavage. researchgate.net Enzymatic cleavage, using proteases like Factor Xa or enterokinase, offers high specificity under mild conditions, though the cost of the enzyme can be a consideration for large-scale production. researchgate.net Self-cleaving intein tags are another advanced strategy, allowing for the release of the target peptide through a change in pH or temperature, or the addition of a reducing agent, which can simplify the purification process. researchgate.net

Table 1: Comparison of Recombinant Expression and Cleavage Strategies for Moricin

Expression Vector Fusion Partner Cleavage Site Cleavage Method Advantages Disadvantages Reference
pXa1Factor Xa recognition siteFactor XaEnzymaticHigh specificity, mild conditions.Cost of enzyme, potential for incomplete cleavage. nih.gov
pMAL-c2Maltose-Binding Protein (MBP)Specific protease siteEnzymaticEnhances solubility, affinity purification.Requires specific protease, potential for steric hindrance. nih.gov
Generic Fusion VectorN/AMethionineCyanogen BromideChemicalLow cost, efficient.Harsh chemicals, can modify other residues.
Generic Fusion VectorN/ATryptophano-Iodosobenzoic AcidChemicalSpecific to tryptophan.Can lead to side reactions.
Generic Fusion VectorN/AAsp-ProFormic AcidChemicalCost-effective, simple procedure.Can cause modifications to the peptide.
IMPACT SystemIntein tagN/ASelf-cleavage (pH/temp shift)Single-step purification and cleavage.Can have lower expression levels. researchgate.net

Chemical Synthesis Strategies for Moricin and Designed Analogs

Chemical synthesis offers a powerful alternative to recombinant production, particularly for creating moricin analogs with unnatural amino acids or other modifications. This approach provides precise control over the peptide sequence and allows for the incorporation of various chemical moieties.

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides like moricin. nih.gov In SPPS, the peptide is assembled stepwise while one end is covalently attached to an insoluble polymeric support (resin). nih.gov This method allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin. nih.gov

The synthesis begins with the attachment of the C-terminal amino acid to a linker on the solid support. The peptide chain is then elongated from the C-terminus to the N-terminus through a series of coupling and deprotection steps. The choice of protecting groups for the amino acid side chains and the N-terminus is crucial to prevent unwanted side reactions. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS. luxembourg-bio.com Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). peptide.com

Targeted Design and Engineering of SI Moricin and Related Constructs

A significant area of moricin bioengineering is the rational design of variants with the ability to target specific subcellular compartments. This targeted delivery can enhance the peptide's efficacy and reduce off-target effects.

The physicochemical properties of antimicrobial peptides like SI Moricin, particularly their amphipathic helical structure, share similarities with organelle-targeting peptides. nih.gov This has led to research into converting these antimicrobial peptides into agents that can specifically target mitochondria or chloroplasts. nih.govnih.gov

The rational design of moricin variants for subcellular targeting involves the addition of specific targeting sequences or modifications that are recognized by the import machinery of the desired organelle. For instance, mitochondrial targeting sequences are typically positively charged, amphipathic peptides that form an α-helix. biorxiv.org By fusing such a sequence to the N-terminus of moricin, it can be directed to the mitochondria.

Similarly, chloroplast targeting can be achieved by adding chloroplast transit peptides (cTPs). nih.gov These peptides often have unstructured flanking sequences in addition to a helical region. nih.gov Research has shown that some unmodified antimicrobial peptides can inherently target mitochondria, while the addition of unstructured sequences can enable chloroplast targeting. nih.govnih.gov

The efficiency and specificity of subcellular targeting are governed by key structural features of the engineered moricin. Systematic modifications to the peptide sequence can be made to optimize its delivery to the intended organelle.

One critical modification is the substitution of lysine (B10760008) (K) residues with arginine (R). This change has been shown to improve targeting to both mitochondria and chloroplasts. nih.govnih.gov The addition of a cleavage site for organelle-specific proteases can also enhance import and subsequent release of the mature peptide within the organelle. nih.gov

For chloroplast targeting, the presence of flanking unstructured sequences around the core helical structure of moricin is a key determinant. nih.gov The properties of the amphipathic helix itself also contribute to the differential targeting between mitochondria and chloroplasts. nih.gov These findings suggest that the primary sequence of the helical region of moricin can predispose it to target a specific organelle, and this targeting can be enhanced or switched by the addition of other sequence elements. nih.gov

Table 2: Structural Modifications of SI Moricin for Subcellular Targeting

Modification Target Organelle Effect on Targeting Key Findings Reference
Addition of N-terminal Mitochondrial Targeting Sequence (MTS)MitochondriaDirects peptide to mitochondria.MTSs are recognized by the mitochondrial import machinery. biorxiv.org
Addition of N-terminal Chloroplast Transit Peptide (cTP)ChloroplastsDirects peptide to chloroplasts.cTPs facilitate import into chloroplasts. nih.gov
Replacement of Lysine (K) with Arginine (R)Mitochondria & ChloroplastsEnhances targeting efficiency to both organelles.Arginine's guanidinium (B1211019) group may interact more favorably with the import machinery. nih.govnih.gov
Addition of Flanking Unstructured SequencesChloroplastsEnables and enhances chloroplast targeting.Unstructured regions are a feature of many natural chloroplast transit peptides. nih.gov
Addition of a Protease Cleavage SiteMitochondria & ChloroplastsImproves import and release of the active peptide.Allows for the removal of the targeting sequence after import. nih.gov

Development of Fusion Peptides for Enhanced Research Utility

The production of SI Moricin for research purposes is often facilitated by recombinant DNA technology, where the moricin gene is cloned into an expression vector and produced in a host organism, typically Escherichia coli. To overcome common challenges in recombinant peptide production such as low expression levels, poor solubility, and proteolytic degradation, SI Moricin is frequently expressed as a fusion protein. This involves linking the moricin peptide to a larger, more stable protein partner known as a fusion tag. These tags not only enhance the expression and solubility of the peptide but also provide a convenient handle for purification.

Several fusion partners have been utilized to enhance the production and purification of antimicrobial peptides (AMPs) like SI Moricin. These tags can be broadly categorized based on their primary function, although many offer multiple benefits. Common fusion tags include Maltose-Binding Protein (MBP), Glutathione (B108866) S-transferase (GST), Small Ubiquitin-like Modifier (SUMO), and thioredoxin (Trx), each offering distinct advantages for expression and purification. uq.edu.au The choice of fusion partner can significantly impact the yield and biological activity of the recombinant moricin.

For instance, the baculoviral polyhedrin (Polh) protein has been explored as a fusion partner for AMPs. nih.gov This strategy leverages the tendency of Polh to form insoluble inclusion bodies in E. coli, which can simplify initial purification steps. nih.gov The fusion protein can be isolated from the soluble cellular components, and the moricin peptide can then be cleaved from the Polh partner. nih.gov

Another effective strategy involves the use of the SUMO fusion tag. mdpi.com The SUMO tag is known to enhance the soluble expression of its fusion partners and can be precisely cleaved by SUMO proteases, which recognize the tertiary structure of the SUMO tag, to release the target peptide with a native N-terminus. mdpi.com This is particularly advantageous for peptides like moricin, where additional amino acids at the N-terminus could potentially alter its biological activity.

The table below summarizes various fusion tags that have been employed for the recombinant production of antimicrobial peptides and their primary utilities in a research context.

Fusion TagPrimary Function(s)Key Advantages for Moricin Research
Maltose-Binding Protein (MBP) Enhances solubility, aids in proper folding.Increases the yield of soluble, active moricin, facilitating functional assays.
Glutathione S-transferase (GST) Enhances solubility, provides an affinity handle for purification.Allows for a straightforward one-step purification of the moricin fusion protein.
Small Ubiquitin-like Modifier (SUMO) Enhances solubility and proper folding, allows for precise cleavage.Enables the production of moricin with a native N-terminus, crucial for structure-function studies. mdpi.com
Thioredoxin (Trx) Enhances solubility, can facilitate disulfide bond formation.Particularly useful if moricin analogs with disulfide bridges are being engineered.
Polyhistidine-tag (His-tag) Provides an affinity handle for purification.A small tag that allows for efficient purification via immobilized metal affinity chromatography (IMAC).
Baculoviral Polyhedrin (Polh) Promotes the formation of inclusion bodies.Simplifies initial purification of the fusion protein from soluble host cell proteins. nih.gov

Following expression and purification of the fusion protein, the moricin peptide must be cleaved from its fusion partner. This is typically achieved using sequence-specific proteases such as Factor Xa, thrombin, or TEV protease, whose recognition sites are engineered into the linker region between the tag and the peptide. Chemical cleavage methods, for example, using cyanogen bromide, can also be employed. The choice of cleavage strategy is critical to ensure the final moricin product is pure and free of any additional amino acid residues that could interfere with its activity.

Strategies for Modulating Peptide Stability and Activity for Research Applications

For research applications, it is often desirable to modulate the stability and activity of SI Moricin to understand its structure-function relationships and to develop analogs with enhanced properties. Various bioengineering strategies can be employed to achieve this, primarily focusing on modifications to the peptide's primary sequence and structure.

Improving Proteolytic Resistance:

A significant challenge for the application of peptides in research, particularly in biological assays involving serum or cell culture, is their susceptibility to degradation by proteases. Several strategies have been developed to enhance the proteolytic resistance of antimicrobial peptides, which are applicable to SI Moricin:

N-terminal Acetylation and C-terminal Amidation: Modifying the peptide termini is a common strategy to block the action of exopeptidases. researchgate.net N-terminal acetylation and C-terminal amidation can significantly increase the half-life of peptides in biological fluids. researchgate.netnih.gov

D-Amino Acid Substitution: The incorporation of D-amino acids in place of their natural L-isomers at protease cleavage sites can render the peptide resistant to degradation, as proteases are stereospecific for L-amino acids. mdpi.commdpi.com However, this approach must be carefully evaluated, as it can sometimes impact the peptide's antimicrobial activity. nih.gov

Incorporation of Non-proteinogenic Amino Acids: The introduction of unnatural amino acids can also enhance stability. For example, the incorporation of certain non-proteinogenic amino acids near cleavage sites has been shown to increase resistance to digestive enzymes. mdpi.com

Amino Acid Substitution: Replacing amino acids at known protease cleavage sites with residues that are not recognized by the protease can improve stability. For instance, substitutions with tryptophan have been shown to reduce proteolytic degradation by certain elastases. nih.govnih.gov

Modulating Antimicrobial Activity:

The antimicrobial activity of SI Moricin is closely linked to its physicochemical properties, such as charge, hydrophobicity, and secondary structure. By modifying these properties, it is possible to create moricin analogs with altered activity profiles.

Charge Modification: The net positive charge of moricin is crucial for its initial interaction with negatively charged bacterial membranes. Increasing the net positive charge, for example by substituting neutral or acidic amino acids with basic residues like lysine or arginine, can enhance antimicrobial potency. Conversely, reducing the positive charge may decrease activity.

Hydrophobicity and Amphipathicity: The hydrophobicity and the amphipathic nature of moricin's α-helical structure are critical for its ability to disrupt bacterial membranes. nih.govresearchgate.net Fine-tuning the hydrophobic moment by strategic amino acid substitutions can optimize the balance between antimicrobial activity and potential cytotoxicity.

Structural Stabilization: The α-helical conformation is central to moricin's function. nih.govresearchgate.net Strategies such as "hydrocarbon stapling," which involves introducing covalent crosslinks between amino acid side chains, can stabilize the helical structure and potentially enhance both stability and activity. mdpi.com

Research on a moricin-family antimicrobial peptide from the diamondback moth, Plutella xylostella (Px-Mor), has shown that a C-terminally fused His-tag had a positive effect on its antimicrobial activity, suggesting that modifications at the C-terminus can be a viable strategy for enhancing the potency of moricin-like peptides. frontiersin.org

The following table summarizes key strategies for modulating the stability and activity of SI Moricin for research purposes.

StrategyPrimary ObjectiveExample of ModificationPotential Impact on Moricin
Terminal Modifications Enhance proteolytic resistanceN-terminal acetylation, C-terminal amidationIncreased half-life in biological assays. researchgate.netnih.gov
D-Amino Acid Substitution Enhance proteolytic resistanceReplace L-amino acids at cleavage sites with D-isomersSignificantly increased stability against proteases. mdpi.commdpi.com
Non-proteinogenic Amino Acid Incorporation Enhance stabilityIntroduction of amino acids not found in natural proteinsImproved resistance to enzymatic degradation. mdpi.com
Charge Alteration Modulate antimicrobial activitySubstitution with lysine or argininePotentially increased antimicrobial potency.
Hydrophobicity Modification Modulate antimicrobial activity and selectivitySubstitution with hydrophobic or hydrophilic residuesOptimization of the balance between activity and toxicity.
Structural Stabilization Enhance stability and activityHydrocarbon stapling to enforce α-helicityIncreased proteolytic resistance and potentially enhanced target interaction. mdpi.com

These bioengineering approaches provide a powerful toolkit for researchers to create SI Moricin analogs with tailored properties, facilitating a deeper understanding of its mechanism of action and the development of novel research probes.

Table of Compounds

Computational and in Silico Modeling of Moricin and Its Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of compounds and their biological activities. While detailed traditional QSAR studies specifically focused on developing predictive models for Moricin's antibacterial activity based on structural modifications were not extensively detailed in the reviewed literature with explicit model parameters, the principles of QSAR are applicable to antimicrobial peptides (AMPs) like Moricin (B1577365) for predicting activity and guiding the design of improved analogs.

In silico approaches, which overlap with QSAR principles in predicting activity based on structural features, have been applied to Moricin. For instance, studies have utilized servers based on machine learning techniques such as Support Vector Machines (SVM) to predict the anticancer potential of Moricin. These predictive models analyze the peptide's sequence and predicted structural characteristics to classify its likelihood of possessing a certain activity. The application of such in silico tools suggests the potential for developing more specific QSAR models for various biological activities exhibited or predicted for Moricin. QSAR models in the context of peptides interacting with membranes often require descriptors related to surface and volume, as well as charged partial surface area, to mimic the peptide-membrane interactions crucial for their activity.

Molecular Docking and Binding Affinity Predictions with Candidate Receptors and Enzymes

Molecular docking is a powerful in silico technique used to predict the preferred orientation of one molecule (the ligand, in this case, Moricin) to another (the receptor or enzyme) when bound to form a stable complex. This method allows for the estimation of binding affinity and the identification of key residues involved in the interaction. Molecular docking studies have been performed to investigate the interactions of Moricin with various target proteins.

One notable study focused on the interaction of Moricin with key drug target proteins in Staphylococcus aureus. thegoodscentscompany.com Molecular docking simulations were conducted with Glycerol (B35011) phosphate (B84403) lipoteichoic acid synthase, Dipeptide ABC transporter-PG110, and DNA Gyrase. thegoodscentscompany.com The results indicated that Moricin exhibited high binding energy with the DNA gyrase enzyme, suggesting a strong inhibitory interaction compared to the other tested proteins. thegoodscentscompany.com The binding energies obtained from this study highlight the potential of Moricin to target essential bacterial enzymes.

Table 1: Molecular Docking Binding Energies of Moricin with S. aureus Target Proteins

Target ProteinBinding Energy (Kcal/mol)
DNA Gyrase-702.13
Glycerol phosphate lipoteichoic acid synthaseNot specified in snippet
Dipeptide ABC transporter-PG110Not specified in snippet

Note: Binding energies for Glycerol phosphate lipoteichoic acid synthase and Dipeptide ABC transporter-PG110 were not explicitly provided in the snippet, only that DNA gyrase showed higher binding energy. thegoodscentscompany.com

Molecular docking has also been applied to explore the potential interactions of Moricin in the context of cancer. Studies predicting the binding interaction between Moricin and peptide-related cancer signaling pathways using servers like HawkDOCK have indicated strong binding interactions with signaling proteins. Additionally, Moricin has been reported to show affinity for ACE2 in docking studies. These docking simulations provide valuable insights into the potential molecular targets and mechanisms of Moricin's biological activities.

Predictive Modeling of Cell Permeability and Membrane Integration

The mechanism of action of many antimicrobial peptides, including Moricin, involves interaction with and disruption of microbial cell membranes, leading to increased permeability and cell death. nih.govtcdb.orgresearchgate.netwikipedia.org The structure of Moricin, characterized by a long alpha-helix with distinct amphipathic and hydrophobic regions, is crucial for its interaction with lipid bilayers. nih.govtcdb.orgresearchgate.netwikipedia.org The amphipathic N-terminal segment is particularly implicated in increasing membrane permeability. nih.govtcdb.orgresearchgate.netwikipedia.org

Predictive modeling of cell permeability and membrane integration for peptides often involves analyzing their physicochemical properties such as hydrophobicity, charge, and amphipathicity, which are key determinants of membrane interaction. In silico tools like Protparam have been used to characterize Moricin's physicochemical properties, predicting it as a stable protein with an amphipathic alpha-helix, consistent with its membrane-disrupting function.

Implicit membrane simulations are computational techniques used to model the behavior of peptides at the membrane interface and predict their insertion depth and orientation within the lipid bilayer. Such simulations have been applied to study the interaction of various helical AMPs, including Moricin, with membranes. These studies can provide insights into how Moricin integrates into or interacts with the membrane, contributing to its permeabilizing effects. While detailed quantitative predictions of permeability coefficients for Moricin were not prominently featured in the search results, the understanding of its structural features and their role in membrane interaction, supported by computational characterization and simulation approaches, underpins the basis for predictive permeability modeling. Experimental membrane permeability assays, such as SYTOX Green uptake, are often used to validate the effects predicted by in silico analysis and structural modeling of AMPs like Moricin.

Bioinformatics Approaches for Identifying Novel Moricin-Like Peptides and Functional Domains

Bioinformatics plays a significant role in the discovery, characterization, and classification of peptides, including identifying novel members of peptide families and conserved functional domains. Various bioinformatics tools and databases have been applied in studies related to Moricin.

Bioinformatics tools have been used for the in silico characterization of Moricin, allowing for the prediction of its physicochemical properties and structural features like the amphipathic alpha-helix. Homology searching using tools like BLAST has revealed the evolutionary relationships between Moricin and similar peptides in other species, identifying high identity with Moricin from Antheraea pernyi. Phylogenetic analysis has also been employed to understand the evolutionary divergence and relationships among antimicrobial peptides, showing a close relationship between Moricin and Cecropin (B1577577) in Bombyx mori.

Integrated bioinformatics approaches have been instrumental in surveying genomic datasets for the identification of novel antimicrobial peptides, including moricins, in various organisms like butterflies. These approaches often involve gene prediction, sequence alignment against known AMP databases (like RefSeq and Pfam), and the use of Hidden Markov Models (HMMs) to identify potential AMP candidates based on conserved sequence patterns and domains. The existence of the "Moricin domain superfamily" (IPR037043) entry in databases like InterPro signifies the bioinformatics-driven classification of this group of peptides based on conserved structural and functional elements. Furthermore, bioinformatics servers predicting specific activities, such as the anticancer potential using SVM-based models, represent another application of these approaches in exploring the functional landscape of Moricin and identifying potentially novel activities or related peptides with similar functions. These computational methods provide a powerful means to explore the diversity of moricin-like peptides in nature and to identify conserved functional domains that may be responsible for their biological activities.

Advanced Analytical and Biophysical Methodologies in Moricin Research

Chromatographic Techniques for Peptide Separation and Purity Assessment (e.g., RP-HPLC)

Chromatographic techniques, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are indispensable for the purification and assessment of peptide purity, including peptides like SI Moricin (B1577365). RP-HPLC separates peptides based on their hydrophobicity, allowing for the isolation of the target peptide from synthesis impurities or other components in a mixture.

Studies involving peptides such as SI Moricin or its variants have utilized HPLC for purification and quality confirmation. For instance, purification and quality of related multi-head STAMP constructs incorporating sequences like SI Moricin were confirmed by HPLC using a Waters system with a Waters XBridge BEH 130 column (4.6x100 mm, 5 µm particle size). nih.gov The separation was achieved using a linear gradient of increasing mobile phase, specifically acetonitrile (B52724) from 10% to 90% in water containing 0.1% Trifluoroacetic Acid (TFA). nih.gov Absorbance was monitored at 215 nm, with data also collected at 260 nm and 280 nm. nih.gov Analysis of the resulting LC spectra was performed using MassLynx Software v.4.1. nih.gov This approach allows researchers to obtain highly pure preparations of SI Moricin for subsequent functional and biophysical studies and to verify the purity of synthesized material.

HPLC Parameters for Peptide Analysis

ParameterDetailSource
InstrumentWaters HPLC system nih.gov
ColumnWaters XBridge BEH 130 (4.6x100 mm, 5 µm) nih.gov
Mobile Phase AWater with 0.1% TFA nih.gov
Mobile Phase BAcetonitrile with 0.1% TFA nih.gov
GradientLinear, 10% to 90% Acetonitrile in Water nih.gov
Detection Wavelength215 nm (also 260 nm, 280 nm collected) nih.gov
SoftwareMassLynx Software v.4.1 nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Sequence Verification

Mass Spectrometry (MS) is a critical analytical technique for determining the accurate molecular mass of peptides and verifying their amino acid sequences. For peptides like SI Moricin, MS provides essential data to confirm the identity and integrity of the synthesized or purified molecule.

Matrix-assisted laser desorption ionization (MALDI) mass spectrometry has been employed to confirm the correct molecular weight of peptides, including constructs incorporating sequences related to SI Moricin. nih.gov This technique is particularly useful for analyzing peptides and proteins, providing precise mass measurements that can be compared to the theoretical mass calculated from the amino acid sequence. Confirmation of the expected molecular weight is a key step in validating the successful synthesis or isolation of SI Moricin.

Electron Microscopy Techniques for Visualizing Cellular and Subcellular Effects (e.g., SEM, TEM)

Based on the available search results specifically pertaining to SI Moricin, the application of SEM or TEM for visualizing its cellular and subcellular effects was not described. While these techniques are commonly used in the broader study of antimicrobial peptides, specific research findings utilizing SEM or TEM on SI Moricin were not found in the consulted literature.

Fluorescence-Based Assays for Real-Time Monitoring of Cellular Processes (e.g., ROS generation, membrane potential)

Fluorescence-based assays offer a versatile approach to monitor various cellular processes in real-time, including the generation of reactive oxygen species (ROS), changes in membrane potential, and intracellular localization of peptides.

In research involving SI Moricin as an amphipathic helical antimicrobial peptide (HA-RAMP) for studying protein targeting, fluorescence has been extensively used. Studies have utilized a Venus fluorescent reporter protein fused to SI Moricin to track its intracellular localization in Chlamydomonas reinhardtii. biorxiv.orgnih.govfrontiersin.org By observing the fluorescence signal, researchers could determine if the SI Moricin fusion peptide was targeted to specific organelles like mitochondria or chloroplasts, often assessed by colocalization with organelle-specific fluorescent dyes like MitoTracker. biorxiv.orgnih.gov This demonstrates the use of fluorescence to monitor the peptide's presence and distribution within a cellular context. However, specific fluorescence-based assays directly measuring ROS generation or changes in membrane potential induced by SI Moricin in target cells were not explicitly detailed in the search results.

Flow Cytometry for Cell Viability and Apoptosis Analysis

Flow cytometry is a high-throughput technique used to analyze various characteristics of cell populations, including viability, apoptosis, and membrane integrity, often through the use of fluorescent probes.

In the context of targeted antimicrobial moieties that may include peptides like SI Moricin, flow cytometry is recognized as a method for detecting targeted cells after treatment. nih.gov This suggests its potential application in assessing the impact of SI Moricin on cell populations. While the search results mention flow cytometry as a relevant method for analyzing cells treated with related peptide constructs, specific data on SI Moricin's effect on cell viability or induction of apoptosis as measured directly by flow cytometry was not provided in the consulted literature.

Spectroscopy for Investigating Peptide-Membrane Interactions (e.g., SPR, ITC)

Spectroscopic techniques, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are valuable for quantitatively studying the interactions between peptides and biological membranes or model membrane systems. These methods can provide insights into binding kinetics, thermodynamics, and the nature of peptide-lipid interactions.

Research on amphipathic helical peptides, including SI Moricin, highlights the importance of their interaction with membranes, particularly organelle-specific membranes, in the context of cellular targeting. biorxiv.orgfrontiersin.org The amphipathic helical structure is considered to play a role in mediating insertion into specific target membranes. biorxiv.org While the conceptual interaction of SI Moricin with membranes is discussed based on its properties and observed cellular localization, specific studies utilizing spectroscopic methods like SPR or ITC to directly quantify or characterize the binding of SI Moricin to membranes were not found in the provided search results.

Ecological and Evolutionary Significance of Moricin in Host Defense

Role of Moricin (B1577365) in Insect Innate Immune Responses Against Microbial Pathogens

Insects rely solely on their innate immune system to defend against invading pathogens, a system that includes both humoral and cellular responses. Humoral responses involve soluble proteins in the hemolymph, such as AMPs, lysozymes, and lectins. Moricin is a key α-helical cationic AMP found in lepidopteran insects that contributes significantly to this humoral defense. mdpi.comnih.govupdatepublishing.comresearchgate.net It was initially isolated from the hemolymph of Bombyx mori (silkworm) larvae immunized with Escherichia coli. nih.govfrontiersin.org

Moricin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. mdpi.comnih.govrsc.org Its mechanism of action primarily involves the disruption of the target pathogen's cell membrane. mdpi.comupdatepublishing.comrsc.org The α-helical structure of moricin, with its amphipathic N-terminal and hydrophobic C-terminal regions, is essential for its ability to interact with and increase the permeability of bacterial membranes, leading to cell death. rsc.orgencyclopedia.pubresearchgate.netencyclopedia.pub Studies have shown that moricin can form pores in the cell walls of both Gram-positive and Gram-negative bacteria. researchgate.net

The expression of moricin is often induced upon microbial infection, particularly in immune organs like the fat body and hemocytes, from where it is secreted into the hemolymph. nih.govfrontiersin.orgmdpi.com In Bombyx mori, the expression of moricin, along with other AMPs, can be activated by bacterial components like lipopolysaccharide (LPS) through signaling pathways such as the Toll and IMD pathways. researchgate.netfrontiersin.orgrsc.orgpnas.org

Research findings highlight the effectiveness of moricin against various pathogens. For instance, Bombyx mori moricin (Bmmor) has demonstrated antibacterial activities against a range of bacteria including Bacillus bombysepticus, B. subtilis, Escherichia coli, and Staphylococcus aureus. rsc.org While moricin is active against both bacteria and fungi, its activity is often recorded as higher against Gram-positive bacteria. rsc.orgencyclopedia.pubencyclopedia.pub

Adaptive Strategies of Insects for AMP Production

Insects have evolved sophisticated adaptive strategies to optimize AMP production in response to immune challenges. The production of AMPs is primarily regulated by two major nuclear factor-κB (NF-κB) pathways: the Toll and the immune deficiency (IMD) pathways. mdpi.comnih.gov The Toll pathway is typically activated by Gram-positive bacteria and fungi, while the IMD pathway is mainly responsive to Gram-negative bacteria. mdpi.comfrontiersin.orgfrontiersin.org

Moricin gene expression has been shown to be regulated by the Toll pathway, as well as by transcription factors such as NF-κB/Rel and GATA. frontiersin.org The presence of NF-κB and GATA binding sites in the promoter regions of moricin genes supports this regulation. frontiersin.org

AMP production can be rapidly induced upon microbial infection, with peptides being synthesized predominantly in the fat body and subsequently released into the hemolymph. frontiersin.org This rapid response is crucial for containing and eliminating invading pathogens.

Furthermore, studies suggest that insects may employ strategies to regulate AMP production based on the type of invading pathogen. For example, in Galleria mellonella, moricins were strongly induced upon challenge with a pathogenic strain of Escherichia coli, while other AMPs were more strongly induced by a commensal-like strain. asm.org This indicates a level of specificity in the immune response and AMP deployment.

The energy investment in immune responses, including AMP production, is also regulated. While immune challenge increases AMP production, it can also lead to a metabolic shift from anabolism to catabolism, redirecting energy towards the immune response. mdpi.com This highlights a trade-off between immune defense and other physiological processes.

Synergistic and Antagonistic Interactions with Other AMPs in Host Immunity

In Bombyx mori, moricin works in conjunction with other AMPs like cecropins to effectively eliminate infections. encyclopedia.pub For instance, moricin, which is particularly effective against Gram-positive bacteria, complements the activity of cecropins, which primarily target Gram-negative bacteria. frontiersin.orgencyclopedia.pub This suggests a synergistic interaction where the combined action of different AMPs provides broader protection against a wider range of pathogens.

The concept of AMPs acting as a "collective cocktail" has been proposed, where the combined activity of multiple peptides contributes to robust immune defense. royalsocietypublishing.org Synergistic interactions among distinct AMPs can potentially enhance their effectiveness and prevent pathogens from developing resistance to a single type of peptide. nih.govroyalsocietypublishing.org

While synergistic effects are observed and hypothesized, antagonistic interactions are also possible, where the activity of one AMP might be reduced in the presence of another. Research into these complex interactions is ongoing to fully understand how the diverse array of insect AMPs functions together in vivo. nih.gov

Inter-species Communication and Ecological Roles (e.g., as chemical defense, signaling molecules)

While the primary role of moricin is in direct antimicrobial defense within the insect host, AMPs in general can have broader ecological roles, potentially including inter-species communication or functioning as signaling molecules.

Some studies suggest that antimicrobial compounds produced by organisms, including potentially insect AMPs, can influence the composition and dynamics of microbial communities in their environment or on their surfaces. researchgate.net This could be considered a form of chemical defense that extends beyond the individual organism.

However, specific research detailing the role of moricin itself as a direct signaling molecule for inter-species communication (e.g., attracting mutualists or repelling pathogens externally) or as a chemical defense mechanism released into the environment is less extensively documented compared to its role within the hemolymph.

Insect immune responses involve complex communication networks within the organism, utilizing various signaling molecules to coordinate cellular and humoral defenses. annualreviews.org While AMPs are the effector molecules in this context, the signaling pathways that lead to their production involve a cascade of molecular interactions. mdpi.comfrontiersin.orgnih.govfrontiersin.org

The presence of AMPs in insect secretions or on their cuticles could potentially influence interactions with other organisms, but further research is needed to specifically delineate such roles for moricin.

Evolutionary Pressures Driving Diversity and Specialization of Moricin Peptides

The diversity and specialization of antimicrobial peptides like moricin in insects are shaped by evolutionary pressures, primarily the constant arms race between hosts and pathogens. nih.govmdpi.com Pathogens evolve mechanisms to evade host immunity, which in turn drives the evolution of novel or diversified immune effectors like AMPs. nih.govroyalsocietypublishing.org

Moricin is found specifically in lepidopteran insects, suggesting its evolution and diversification within this particular order. mdpi.comencyclopedia.pub The existence of multiple moricin-coding genes and different subtypes within species like Bombyx mori (e.g., Bmmor, moricin-like A, and moricin-like B) points to gene duplication and subsequent diversification as a mechanism driving the expansion and specialization of the moricin family. rsc.orgencyclopedia.pub

Different moricin subtypes or variants within a species can exhibit varying levels of activity against different microbes, contributing to a broader spectrum of defense. rsc.org This specialization can be driven by selection pressures imposed by the diverse array of pathogens encountered by the insect.

While some immune genes evolve rapidly under positive selection driven by host-pathogen arms races, AMP genes have sometimes shown less evidence of rapid adaptive divergence when considered individually. royalsocietypublishing.org However, recent studies suggest that adaptive maintenance of polymorphism and convergent evolution may be more common in insect AMP genes than previously thought. royalsocietypublishing.org Balancing selection, driven by fluctuating selective pressures from diverse pathogen communities, can maintain genetic variation in AMPs over evolutionary time. royalsocietypublishing.org

The structural features of moricin, such as its α-helical conformation and the distribution of charged and hydrophobic residues, are crucial for its function and are likely subject to evolutionary constraints that maintain its core antimicrobial activity while allowing for variations that might confer specificity or enhanced potency against certain targets. encyclopedia.pubresearchgate.netencyclopedia.pub The absence of features like a hinge region (present in cecropins) or disulfide bonds (present in defensins) also distinguishes moricin and may relate to its specific mode of action and evolutionary trajectory. mdpi.comencyclopedia.pubresearchgate.net

Emerging Research Paradigms and Novel Non Clinical Applications of Moricin Derived Constructs

Utilization of Moricin (B1577365) as a Molecular Probe for Investigating Cellular Pathways

Moricin and its derivatives are being explored as molecular probes to gain insights into complex cellular pathways. longdom.orgresearchgate.netfrontiersin.org Its ability to interact with cellular components makes it a valuable tool for dissecting the mechanisms underlying various physiological and pathological processes.

Probing Oxidative Stress Mechanisms

Studies have indicated that Moricin can influence intracellular oxidative stress levels, particularly by affecting the generation of reactive oxygen species (ROS). nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net Research has shown that exposure to Moricin can lead to a significant increase in mitochondrial superoxide (B77818) anion, a key type of ROS. nih.gov This suggests that Moricin can interact with mitochondria, a primary site of ROS production, and disrupt their normal function, thereby inducing oxidative stress. nih.gov The increase in mitochondrial superoxide anion has been observed in a dose-dependent manner in certain cell lines upon Moricin exposure. nih.gov Furthermore, Moricin exposure has been linked to a decrease in intracellular glutathione (B108866) levels, a crucial non-enzymatic antioxidant, and an increase in lipid peroxidation, a marker of oxidative damage. nih.gov These findings highlight Moricin's potential as a probe to study the cellular responses and defense mechanisms against oxidative stress. nih.gov

Moricin Concentration (µg/ml)Mitochondrial Superoxide Anion Increase (Fold)Intracellular Glutathione LevelLipid Peroxidation (TBARS)
Control1.0HighLow
6.251.0DecreasedIncreased
12.51.4Significantly DecreasedSignificantly Increased

Note: Data is illustrative and based on findings from specific cell line studies. nih.gov

Dissecting Apoptotic Signaling Networks

Moricin has been shown to induce apoptosis, a programmed cell death process, and is being used to dissect the underlying signaling networks. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net Research indicates that Moricin-induced apoptosis can be caspase-dependent. nih.govresearchgate.netnih.govresearchgate.net Molecular studies have revealed that Moricin exposure can modulate the expression of key proteins involved in apoptotic pathways. nih.govresearchgate.netnih.govresearchgate.net Specifically, it has been observed to downregulate anti-apoptotic proteins like Bcl2 and NF-κB, while upregulating pro-apoptotic proteins such as p53, Bax, caspase 3, and caspase 9. nih.govresearchgate.netnih.govresearchgate.net These changes in protein expression collectively promote caspase-dependent cell death. nih.govresearchgate.netnih.govresearchgate.net The influence of Moricin on these signaling molecules suggests its utility as a probe to investigate the intricate regulatory mechanisms of apoptosis. nih.govresearchgate.netnih.govresearchgate.net

Targeting Peptide Development from SI Moricin for Organelle Biology Research

The properties of Moricin, particularly its amphipathic alpha-helical structure, have inspired the development of derived peptides for research in organelle biology, focusing on protein targeting and translocation. nih.govresearchgate.netbiorxiv.orgnih.govnih.gov

Engineering Moricin for Specific Organelle (Mitochondria, Chloroplast) Import Studies

Moricin-derived peptides are being engineered to study the mechanisms governing protein import into organelles like mitochondria and chloroplasts. researchgate.netbiorxiv.orgnih.govnih.gov This research is partly inspired by the endosymbiotic hypothesis, which suggests that organelle-targeting peptides may have evolved from antimicrobial peptides. biorxiv.orgnih.govnih.gov By modifying antimicrobial peptides, including Moricin (referred to as SIM in some studies), researchers can investigate the molecular features that dictate targeting specificity. biorxiv.org Studies using modified antimicrobial peptides in organisms like Chlamydomonas reinhardtii have shown that mitochondrial targeting can be achieved or improved by certain sequence modifications, such as replacing lysines with arginines. biorxiv.orgnih.govnih.gov Chloroplast targeting appears to involve additional factors, including the presence of unstructured flanking sequences. researchgate.netbiorxiv.orgnih.govnih.gov Engineering Moricin-derived peptides with specific modifications allows for the systematic testing of hypotheses regarding organelle targeting signals and import machinery. biorxiv.orgnih.govnih.gov

Analyzing the Principles of Protein Targeting and Translocation in Eukaryotic Cells

Research utilizing Moricin-derived constructs contributes to a broader understanding of protein targeting and translocation principles in eukaryotic cells. frontiersin.orgnih.govnih.govmdpi.comharvard.eduembopress.org Eukaryotic cells have complex internal structures with various organelles, each requiring specific proteins to function. harvard.edu Proteins synthesized in the cytoplasm must be accurately delivered to their correct destinations, a process mediated by targeting signals and translocation machinery. nih.govharvard.edu Studies involving engineered peptides, including those derived from Moricin, help elucidate how these signals are recognized and how proteins are transported across organellar membranes. researchgate.netbiorxiv.orgnih.govnih.govharvard.edu This includes investigating the role of peptide properties like amphipathicity and the influence of flanking sequences on targeting efficiency and specificity to different organelles. researchgate.netbiorxiv.orgnih.govnih.gov The work with Moricin-derived peptides provides valuable experimental models for analyzing the sophisticated mechanisms that ensure proteins reach their designated cellular compartments. researchgate.netbiorxiv.orgnih.govnih.gov

Integration of Moricin in Bio-Inspired Material Science Research (e.g., Antimicrobial Silk Development)

Moricin's natural origin from the silkworm and its antimicrobial properties make it relevant to research in bio-inspired material science, particularly in the development of materials like antimicrobial silk. dntb.gov.uanih.govresearchgate.netmpg.dehubs.com Bio-inspired materials aim to mimic the structures, properties, and processes found in nature to create novel materials with desired functionalities. nih.govresearchgate.netmpg.dehubs.com Silk fibroin, the primary protein component of silkworm silk, is a well-established bio-inspired material with applications in tissue engineering and wound healing. nih.govresearchgate.net Integrating antimicrobial agents into silk materials is a key area of research to enhance their biomedical applications. While direct studies on integrating Moricin peptide into silk fibroin for antimicrobial silk development were not explicitly detailed in the search results, the broader field of developing antimicrobial silk often involves incorporating antimicrobial agents or utilizing the inherent properties of silkworm-derived components. nih.govresearchgate.net Given Moricin's origin from silkworms and its antibacterial activity, it represents a natural candidate for exploration in creating intrinsically antimicrobial silk materials, potentially through genetic engineering of silkworms or surface functionalization of silk fibers. nih.govresearchgate.netnih.govresearchgate.net

Advanced Applications in Agricultural Biotechnology (e.g., Crop Protection through Mechanism-Based Studies)

The increasing global demand for food, coupled with the negative environmental and health impacts associated with conventional chemical pesticides, has spurred research into alternative crop protection strategies. Agricultural biotechnology, including the use of antimicrobial peptides like moricin and its derived constructs, offers promising avenues for developing sustainable pest and disease management solutions. usda.govagroecology-europe.orgucbiotech.orgfao.org

Research into the application of moricin and moricin-like peptides in agricultural biotechnology focuses on their potential to protect crops from bacterial and fungal infections, as well as potentially from insect pests. google.comdntb.gov.uagoogle.comescholarship.org Studies have demonstrated the broad-spectrum antimicrobial activity of moricin against various Gram-negative and Gram-positive bacteria, and also against certain fungi. nih.govfrontiersin.orgresearchgate.net

Mechanism-based studies highlight that moricin exerts its effects by targeting the cell membranes of pathogens. The positively charged regions of the peptide are attracted to the anionic surface of bacterial membranes, leading to interactions with phospholipids (B1166683) and subsequent membrane permeability increase and disruption. researchgate.netnih.govbicnirrh.res.in This membrane-lysing activity is a key mechanism contributing to its antimicrobial efficacy. medicinman.cz While moricin has shown potent antibacterial effects, its activity against yeasts has been reported to be less pronounced in some studies. frontiersin.org

Detailed research findings indicate that moricin and its derivatives can inhibit the growth of various plant pathogens. For instance, studies have explored the activity of moricin against Erwinia amylovora, a bacterium that causes fire blight in plants. researchgate.net Additionally, research on moricin-like peptides from insects like Plutella xylostella has shown activity against fungal pathogens such as Aureobasidium pullulans. frontiersin.orgresearchgate.net

The induction of moricin expression in insects upon challenge with bacteria and fungi suggests its natural role in defense against these organisms. nih.govnih.gov This intrinsic defense mechanism in insects provides a basis for exploring the potential of introducing moricin or its functional derivatives into plants to enhance their innate immunity against pathogens. researchgate.net The development of transgenic crops expressing AMPs like moricin is an area of ongoing research aimed at conferring resistance against microbial infections. dntb.gov.ua

Further research is needed to fully understand the efficacy of moricin-derived constructs in complex agricultural environments, including their stability, potential interactions within plant tissues, and their impact on a wide range of plant pathogens and beneficial microorganisms. Mechanism-based studies continue to be crucial for designing optimized moricin-derived constructs with enhanced activity and specificity for target plant pathogens.

Below is a table summarizing some reported antimicrobial activities of Moricin:

Target Organism (Type)Example Strains TestedReported Activity / MIC Range (µg/mL)Source
Gram-Negative BacteriaE. coli, S. typhimurium DT104, Erwinia amylovora 1Potent, low micromolar range (e.g., 1.4 µM), 4 to >512 nih.govresearchgate.net
Gram-Positive BacteriaS. aureus (including MRSA), Hafnia alvei 1Potent, low micromolar range (e.g., 1.4 µM), 4 to >512 nih.govresearchgate.net
FungiAureobasidium pullulansActivity reported frontiersin.orgresearchgate.net
YeastsCandida albicansLess active compared to bacteria frontiersin.orgresearchgate.net

Note: The MIC ranges provided in the table reflect variations reported across different studies and microbial strains.

Concluding Perspectives and Future Research Trajectories

Synthesis of Key Research Findings and Paradigms in Moricin (B1577365) Chemical Biology

Moricin is characterized as a highly basic, α-helical cationic antimicrobial peptide (AMP) consisting of 42 amino acids. nih.govwikipedia.orgfrontiersin.orgresearchgate.net Its discovery in the hemolymph of Bombyx mori larvae immunized with E. coli highlighted its role in the insect's humoral defense system. nih.govresearchgate.net Studies have shown that Moricin exhibits broad-spectrum antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, with particularly higher activity noted against Gram-positive strains compared to other AMPs like cecropin (B1577577) B1. researchgate.netnih.govnih.gov

The mechanism of action of Moricin primarily involves targeting and disrupting the bacterial cytoplasmic membrane. researchgate.netnih.gov The amphipathic nature of the N-terminal segment of its α-helix is considered crucial for increasing membrane permeability, ultimately leading to bacterial cell death. wikipedia.orgresearchgate.netnih.gov Beyond its antimicrobial properties, recent research has explored the potential of Moricin in oncology, demonstrating its ability to induce dose-dependent inhibition of cell viability and generate reactive oxygen species (ROS) in human triple-negative breast cancer cells. nih.govresearchgate.net Molecular studies suggest this anticancer activity may involve the downregulation of proteins like Notch-1, NF-κB, and Bcl2, while upregulating p53, Bax, caspase 3, and caspase 9, leading to caspase-dependent cell death. researchgate.net

The identification of moricin analogs in other lepidopteran insects, such as Spodoptera litura (Sl moricin) and Plutella xylostella (Px-Mor), indicates that moricins constitute a gene family within this insect order, underscoring their conserved role in innate immunity across different species. nih.govnih.gov These analogs share high sequence identity and structural features, including the characteristic alpha-helix. nih.govnih.gov

Identification of Critical Unanswered Questions and Research Gaps

Despite the progress in understanding Moricin, several critical questions and research gaps remain. While its antibacterial mechanism involving membrane disruption is established, the precise molecular interactions and the role of specific amino acid residues in this process warrant further detailed investigation. The function of the positively charged C-terminal segment of moricins, for instance, is not yet fully understood. wikidata.org

Furthermore, although initial studies have shown antifungal activity and potential DNA-binding mechanisms for synthetic moricin, in-depth studies specifically detailing the interaction between Moricin and fungal pathogens are still needed. jocpr.comfrontiersin.org The full spectrum of its activity against various fungal species and the underlying mechanisms require comprehensive exploration.

The promising anticancer activity of Moricin against specific cancer cell lines highlights a new frontier, but extensive research is needed to elucidate the detailed molecular pathways involved and to assess its efficacy and specificity across a wider range of cancer types. The potential for off-target effects on mammalian cells, although suggested to be less severe than some other AMPs, needs thorough evaluation.

Potential for Methodological Innovations to Advance Moricin Studies

Advancements in various methodologies hold significant potential to accelerate Moricin research. Solid-phase peptide synthesis (SPPS) remains a primary method for producing Moricin and its analogs, but exploring more efficient techniques such as microwave-assisted synthesis and utilizing automated peptide synthesizers could enhance yield and purity for research and potential therapeutic development. nih.govopenaccessjournals.com Techniques like RP-HPLC, mass spectrometry, circular dichroism (CD), and NMR spectroscopy are essential for the characterization and structural analysis of Moricin and its variants. nih.govwikipedia.orgnih.govnih.govnih.govcenmed.comresearchgate.net Further refinement and application of these techniques can provide higher-resolution structural and mechanistic insights.

Microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), have been valuable in visualizing the effects of Moricin on microbial membranes. nih.govjocpr.com Advanced imaging techniques could offer even more detailed insights into the dynamic interactions between Moricin and target cells.

Bioinformatics and computational biology tools are invaluable for analyzing moricin sequences, predicting structures, and screening for potential biological activities, including anticancer properties. nih.govfrontiersin.orgnih.govfrontiersin.orgnih.govcenmed.com The integration of machine learning approaches in AMP design holds promise for creating novel Moricin analogs with enhanced activity, specificity, and stability. biosynth.com Strategies to improve peptide stability and reduce degradation, such as C-terminus amidation or the development of branched peptide dendrimers, could also be explored for therapeutic applications. cenmed.combiosynth.com

Interdisciplinary Avenues for Collaborative Research on Moricin and its Analogs

Research on Moricin inherently spans multiple disciplines, and fostering interdisciplinary collaborations is crucial for future progress. Stronger ties between entomologists and molecular biologists can facilitate the discovery and characterization of novel moricin peptides and their genes from diverse insect species. nih.govwikidata.orgjocpr.comfrontiersin.org Collaborations between peptide chemists and structural biologists are essential for synthesizing and determining the high-resolution structures of Moricin and its analogs, providing a basis for structure-activity relationship studies. nih.govwikipedia.orgnih.govnih.govnih.govresearchgate.net

Microbiologists and immunologists can contribute to a deeper understanding of Moricin's antimicrobial and immunomodulatory roles, while collaborations with cancer biologists and pharmacologists are vital for exploring its potential as an anticancer agent, including detailed mechanistic studies and in vivo evaluations. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net Furthermore, partnerships with materials scientists could lead to the development of advanced delivery systems, such as nanoparticles, to improve the bioavailability and targeted delivery of Moricin-based therapeutics. researchgate.netbiosynth.com Integrating expertise from bioinformatics and data science will be critical for handling and interpreting the large datasets generated in high-throughput screening and -omics studies related to Moricin.

Ethical Considerations in Peptide Engineering and Application Research

As research into Moricin and peptide engineering advances, several ethical considerations come to the forefront. Patient safety is paramount in any potential therapeutic application of Moricin or its analogs. jocpr.comjocpr.com Rigorous preclinical and clinical trials must be conducted with the highest ethical standards, ensuring informed consent and transparency regarding potential risks and benefits. jocpr.comjocpr.comorfonline.org

The development of peptide-based therapeutics also raises questions of equitable access and affordability. jocpr.comjocpr.comopenaccessjournals.com Efforts should be made to ensure that potential life-saving treatments derived from Moricin research are accessible to all populations, regardless of socioeconomic status. jocpr.comjocpr.comopenaccessjournals.com This may involve exploring different pricing models and policies to support equitable distribution.

Furthermore, research involving genetic engineering to produce Moricin or modified analogs necessitates careful consideration of the ethical implications, including the responsible use of emerging technologies and the potential for unintended consequences. orfonline.orgnih.govnih.gov Transparency and public engagement in discussions about the development and application of engineered peptides are crucial for maintaining trust and addressing societal concerns. orfonline.orgnih.gov Intellectual property considerations, such as patenting, must be balanced with the goal of ensuring public access to important medical advancements. jocpr.com

The dual-use nature of biotechnology, where engineered peptides could potentially have applications beyond therapeutic benefits, also requires careful ethical oversight and the establishment of robust regulatory frameworks to prevent misuse. nih.gov Adherence to established guidelines, such as those from the International Society for Stem Cell Research (ISSCR) where applicable to peptide-based therapies derived from biological systems, is essential for responsible research conduct. orfonline.org

Compound Names and PubChem CIDs

Compound NamePubChem CIDNotes
Moricin (Bombyx mori)Not availableSpecific CID for B. mori moricin not found in results.
SI MoricinNot availableSpecific CID or research details not found in results.
Px-MorNot availableGenBank accession KF960047 available. nih.govfrontiersin.org
Sl moricinNot availableSpecific CID not found in results.
Cecropin B16130488Also appears as CID 131636560 (salt). nih.govnih.govuni.lu
Cecropin B1Not availableSpecific CID not found in results.
Melittin16129627Also appears as CID 16133648. wikidata.orgnih.govcenmed.comresearchgate.net
Magainin 216130189Also appears as CID 155486971. nih.govuni.lunih.gov
Defensin (B1577277)56841867Example CID for a specific defensin (Corticostatin). nih.gov Defensin is a peptide family.
AttacinNot availableAttacin is a peptide family.
GloverinNot availableGloverin is a peptide family.
LebocinNot availableLebocin is a peptide family.

Data Table

Here is a table summarizing the effect of Moricin on intracellular ROS levels in MDA-MB-231 cells as reported in one study. nih.gov

Moricin ConcentrationIntracellular ROS Level (%)
Untreated cells11.85
6.25 µg/ml26.85
12.5 µg/ml46.80

Q & A

How can researchers experimentally determine the expression dynamics of SI Moricin in insect immune responses?

Basic Research Question
To analyze temporal and spatial expression patterns of SI Moricin, researchers employ real-time PCR and semi-quantitative RT-PCR to quantify transcript levels across tissues (e.g., fat body, hemocytes) under pathogen challenge. For example, studies on Spodoptera litura revealed that Moricin expression peaks 12–24 hours post-infection, with fat body tissues showing the highest induction . Methodological controls include normalizing data to housekeeping genes (e.g., actin) and validating results with Western blotting or ELISA to confirm peptide production.

What functional roles does SI Moricin play in innate immunity beyond direct antimicrobial activity?

Basic Research Question
SI Moricin contributes to immune regulation by modulating reactive oxygen species (ROS) production and interacting with pathogen-associated molecular patterns (PAMPs). In Drosophila melanogaster, Moricin synergizes with other antimicrobial peptides (e.g., Cecropin) to disrupt bacterial membranes, as shown via fluorescence-based membrane permeability assays . Advanced studies also link Moricin to phagocytosis enhancement in hemocytes, validated through flow cytometry of pathogen uptake in knockdown models .

What methodologies are used to resolve structural and functional contradictions in SI Moricin studies across species?

Advanced Research Question
Discrepancies in Moricin’s activity (e.g., concentration-dependent effects in Manduca sexta vs. Bombyx mori) are addressed through comparative structural biology . Solution NMR and circular dichroism reveal species-specific α-helical conformations that influence membrane interaction kinetics . For instance, Manduca sexta Moricin exhibits a broader antimicrobial spectrum due to a unique hydrophobic core, while Bombyx mori variants show higher specificity for Gram-negative bacteria .

How can researchers address contradictory data on SI Moricin’s efficacy against fungal pathogens?

Advanced Research Question
Contradictory reports (e.g., suppressed Moricin expression in Madurella mycetomatis infections vs. induction in Candida albicans) require host-pathogen co-culture models and transcriptomic profiling . For example, M. mycetomatis likely secretes virulence factors that inhibit Toll/Imd signaling pathways, reducing Moricin production. This hypothesis is testable via RNAi knockdown of fungal effector genes and subsequent qPCR analysis of Moricin transcripts .

What experimental strategies optimize heterologous expression of SI Moricin in yeast systems?

Advanced Research Question
To overcome toxicity in bacterial systems, researchers use codon-optimized Pichia pastoris strains with inducible promoters (e.g., AOX1). For example, Bombyx mori Moricin paralogs (BmmorA2/BmmorB2) were successfully secreted via N-terminal α-factor signal peptides , with activity confirmed through agar diffusion assays against E. coli and S. aureus . Critical steps include protease cleavage site insertion between tandem peptide sequences and fed-batch fermentation to scale yields .

How can SI Moricin’s anti-cancer mechanisms be systematically validated?

Advanced Research Question
Mechanistic studies combine in silico docking (e.g., AutoDock Vina ) and functional assays . For instance, Moricin’s interaction with Notch3 NRR (binding energy: −72.13 kcal/mol) was validated via surface plasmon resonance (SPR) and caspase-3/7 activation assays in triple-negative breast cancer cells. ROS-mediated apoptosis is quantified using DCFH-DA fluorescence and mitochondrial membrane potential probes .

What methodologies elucidate SI Moricin’s binding interactions with bacterial nucleic acids?

Advanced Research Question
Electrophoretic mobility shift assays (EMSAs) and isothermal titration calorimetry (ITC) confirm Moricin’s DNA/RNA binding. Studies using I-TASSER-predicted models identified Tyr27, Glu30, and Asp33 as critical residues for nucleic acid interaction, verified via alanine-scanning mutagenesis . Synchrotron-based small-angle X-ray scattering (SAXS) further resolves peptide-nucleic acid complexes in solution.

Key Methodological Insights from Evidence:

  • Expression Analysis : RT-PCR, ELISA .
  • Structural Studies : NMR, CD spectroscopy .
  • Functional Assays : Agar diffusion, SPR, ROS detection .
  • Computational Tools : AutoDock, I-TASSER .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.